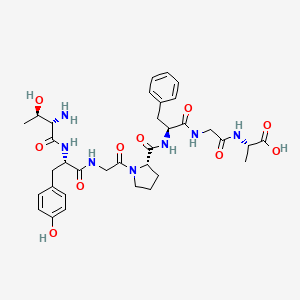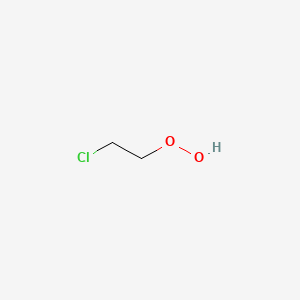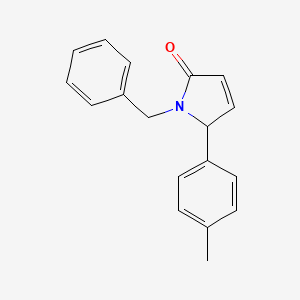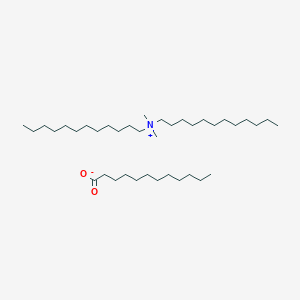![molecular formula C21H34N4O4 B14231764 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid CAS No. 819883-49-3](/img/structure/B14231764.png)
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoic acid core substituted with two 6-aminohexanoyl groups, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent functionalization with 6-aminohexanoyl groups. The general synthetic route can be summarized as follows:
Preparation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation of benzene with acyl chlorides, followed by oxidation to form the carboxylic acid group.
Functionalization with 6-Aminohexanoyl Groups: The introduction of 6-aminohexanoyl groups can be achieved through amide bond formation reactions. This typically involves the reaction of the benzoic acid core with 6-aminohexanoic acid or its derivatives under dehydrative conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: The compound’s amide and amino groups make it suitable for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals, materials science, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid involves its interaction with molecular targets through its functional groups. The amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition by binding to active sites or allosteric sites, thereby modulating enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid: Unique due to its specific substitution pattern and functional groups.
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents, such as 3,5-dimethylbenzoic acid or 3,5-dichlorobenzoic acid.
Aminohexanoic acid derivatives: Compounds with similar aminohexanoyl groups but different core structures.
Propiedades
Número CAS |
819883-49-3 |
|---|---|
Fórmula molecular |
C21H34N4O4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3,5-bis[(6-aminohexanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C21H34N4O4/c22-9-5-1-3-7-19(26)24-14-16-11-17(13-18(12-16)21(28)29)15-25-20(27)8-4-2-6-10-23/h11-13H,1-10,14-15,22-23H2,(H,24,26)(H,25,27)(H,28,29) |
Clave InChI |
OYNUYZMQRWSGOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CNC(=O)CCCCCN)C(=O)O)CNC(=O)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)

![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

